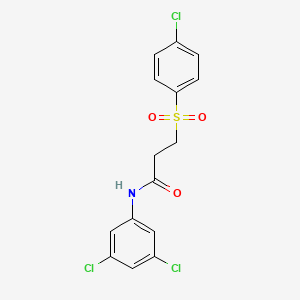
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDPPA and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment Candidates
Researchers have synthesized new derivatives of "3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide" to evaluate potential drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against the acetyl cholinesterase enzyme and evaluated for haemolytic activity to validate their viability as drug candidates (Rehman et al., 2018).
In Vitro Cytotoxic Activity
A study on the sulfonamide compound "3-chloro-N-(4-sulfamoylphenethyl)propanamide" highlighted its synthesis, molecular structure, and spectroscopic characterization. The compound was evaluated for in vitro cytotoxic activity against various tumor cells, displaying significant antiproliferative effects, especially against ECC-1 tumor cells, suggesting its potential for cancer treatment applications (Durgun et al., 2016).
Carbonic Anhydrase Inhibitors
Research into arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides, including compounds related to "3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide," has shown potent inhibition against carbonic anhydrase isozymes. This suggests potential applications in developing more selective drugs or diagnostic agents targeting specific isozymes (Scozzafava & Supuran, 1999).
Antiviral Activity
A study synthesized derivatives of "5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide" and evaluated their antiviral activity against the tobacco mosaic virus, highlighting the potential for these compounds in antiviral applications (Chen et al., 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-10-1-3-14(4-2-10)23(21,22)6-5-15(20)19-13-8-11(17)7-12(18)9-13/h1-4,7-9H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUOPLEMWCXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

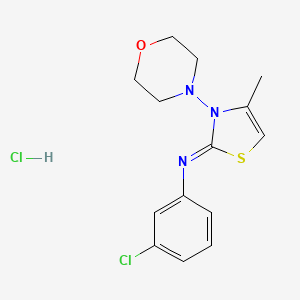
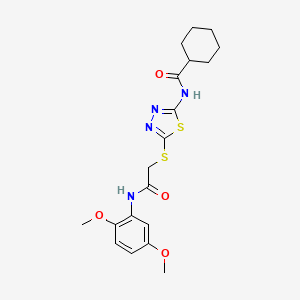
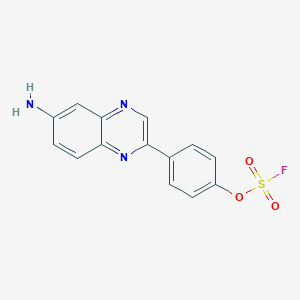
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
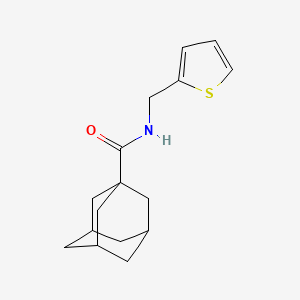
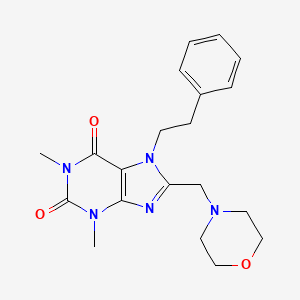
![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)
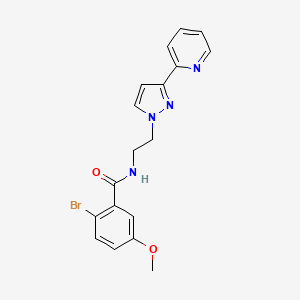
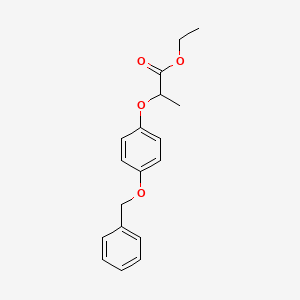
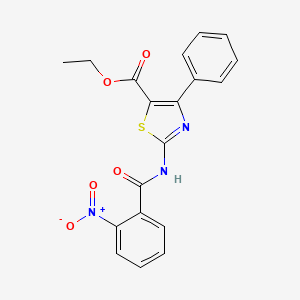
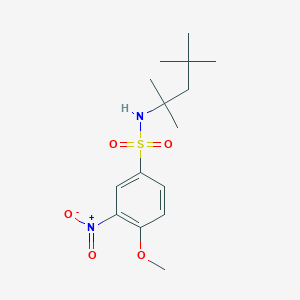
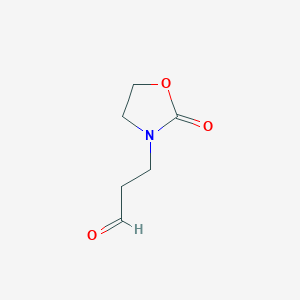
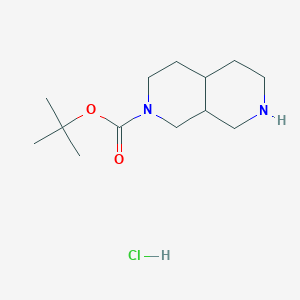
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)